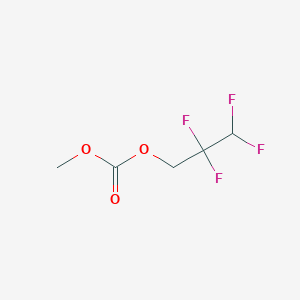

Methyl 2,2,3,3-tetrafluoropropyl carbonate

Description

Contextualizing Fluorinated Carbonates in Electrochemical Systems

Conventional carbonate-based electrolytes used in lithium-ion batteries typically exhibit oxidative decomposition at voltages above 4.5 V. researchgate.net This instability at high voltages leads to a decline in battery capacity during cycling. researchgate.net Fluorinated carbonates have emerged as a key solution to this challenge. The introduction of fluorine atoms into the carbonate molecule enhances its oxidative stability, allowing for the development of high-voltage lithium-ion batteries with increased energy density. cip.com.cn

The benefits of fluorinated carbonates extend beyond improved voltage stability. They can contribute to the formation of a more stable and effective solid electrolyte interphase (SEI) on the anode surface. A robust SEI is crucial for preventing electrolyte decomposition and ensuring the longevity of the battery. Furthermore, many fluorinated carbonates are non-flammable, addressing the safety concerns associated with the high flammability of conventional carbonate electrolytes. cip.com.cn The strategic use of fluorinated compounds, either as co-solvents or additives, can also lead to improved ionic conductivity and better performance over a wide temperature range. cip.com.cn

The Emergence of Methyl 2,2,3,3-Tetrafluoropropyl Carbonate (MTFPC) as a Subject of Academic Inquiry

This compound, also known as Methyl (2,2,3,3-tetrafluoropropyl) carbonate or 2,2,3,3-Tetrafluoropropyl methoxyformate, has emerged as a compound of interest within the broader investigation of partially fluorinated linear carbonates for lithium battery applications. Its synthesis is achieved through the reaction of 2,2,3,3-tetrafluoropropanol with methyl chlorocarbonate. researchgate.net

Academic inquiry into MTFPC stems from the systematic exploration of how the degree and position of fluorination in carbonate molecules influence their physicochemical and electrochemical properties. Researchers have synthesized and characterized various fluorinated methyl propyl carbonate derivatives to understand the structure-property relationships that govern battery performance. researchgate.net MTFPC, with its four fluorine atoms on the propyl chain, represents a specific degree of fluorination that is being studied for its potential to offer a balanced set of properties, including oxidative stability, viscosity, and dielectric constant. researchgate.net

Scope and Significance of Research into MTFPC for Advanced Battery Technologies

Research into MTFPC is significant for the development of advanced battery technologies, particularly those requiring high-voltage operation and enhanced safety. The primary scope of this research is to evaluate MTFPC as a potential co-solvent in electrolyte formulations for high-energy-density lithium-ion batteries.

The key potential advantages of incorporating MTFPC into battery electrolytes include:

High Oxidative Stability: The electron-withdrawing effect of the fluorine atoms in MTFPC is expected to increase the oxidative stability of the electrolyte, enabling the use of high-voltage cathode materials.

Formation of a Stable SEI: Like other fluorinated carbonates, MTFPC is anticipated to contribute to the formation of a robust and fluorine-rich SEI layer on the anode, which is critical for long-term cycling stability.

Investigations into these properties aim to unlock the potential of MTFPC to contribute to the next generation of safer and more powerful lithium-ion batteries.

Overview of Current Research Trajectories and Identified Gaps for MTFPC

Current research on fluorinated carbonates is a vibrant field, with a focus on designing and synthesizing novel molecules with tailored properties. osti.gov For MTFPC specifically, initial studies have focused on its synthesis and the characterization of its fundamental physical and electrolytic properties. researchgate.net

However, several gaps in the research on MTFPC remain:

Detailed Electrochemical Performance Data: While its potential for high oxidative stability has been noted, comprehensive data on the cycling performance of MTFPC in various lithium-ion battery configurations (e.g., with different high-voltage cathodes like LiNi0.5Co0.2Mn0.3O2) is limited in publicly available literature. researchgate.net

SEI Formation and Composition: In-depth studies on the composition and morphology of the SEI formed in the presence of MTFPC are needed to fully understand its role in stabilizing the anode interface.

Performance as an Additive: While primarily considered a co-solvent, its effectiveness as a low-concentration additive to conventional electrolytes has not been extensively explored.

Low-Temperature Performance: The impact of MTFPC on the low-temperature performance of electrolytes is an area that requires further investigation.

Future research will likely focus on filling these gaps through systematic electrochemical testing, advanced in-situ and ex-situ characterization of the electrode-electrolyte interfaces, and computational modeling to further elucidate its behavior at the molecular level.

Data Tables

Physicochemical Properties of this compound (MTFPC) and Related Carbonates

| Compound | Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) | Dielectric Constant (ε) | Viscosity (mPa·s at 25°C) | Oxidative Decomposition Potential (V vs. Li/Li⁺) |

| Methyl propyl carbonate | MPC | C₅H₁₀O₃ | 118.13 | 5.3 | 0.81 | 4.7 |

| 3-Fluoropropyl methyl carbonate | FPMC | C₅H₉FO₃ | 136.12 | 19.3 | 1.48 | 5.0 |

| 3,3,3-Trifluoropropyl methyl carbonate | TrFPMC | C₅H₇F₃O₃ | 172.10 | 18.2 | 1.35 | 5.2 |

| This compound | MTFPC (TeFPMC) | C₅H₆F₄O₃ | 190.09 | 12.0 | 1.71 | 5.4 |

| 2,2,3,3,3-Pentafluoropropyl methyl carbonate | PFPMC | C₅H₅F₅O₃ | 208.08 | 7.9 | 1.25 | 5.5 |

Data sourced from Ue, M., et al. (2010). Physical and Electrolytic Properties of Partially Fluorinated Methyl Propyl Carbonate and Its Application to Lithium Batteries. researchgate.net

Structure

3D Structure

Properties

CAS No. |

156783-98-1 |

|---|---|

Molecular Formula |

C5H5F4O3- |

Molecular Weight |

189.08 g/mol |

IUPAC Name |

2,2,3,3-tetrafluorobutyl carbonate |

InChI |

InChI=1S/C5H6F4O3/c1-4(6,7)5(8,9)2-12-3(10)11/h2H2,1H3,(H,10,11)/p-1 |

InChI Key |

JQRHMMZYONHHPQ-UHFFFAOYSA-M |

SMILES |

COC(=O)OCC(C(F)F)(F)F |

Canonical SMILES |

CC(C(COC(=O)[O-])(F)F)(F)F |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthetic Methodologies and Process Engineering of Methyl 2,2,3,3 Tetrafluoropropyl Carbonate

Advanced Synthetic Routes for MTFPC Production

The manufacturing of Methyl 2,2,3,3-tetrafluoropropyl carbonate (MTFPC) has evolved with the advent of advanced chemical synthesis technologies. These modern approaches aim to enhance efficiency, safety, and product quality. Key developments include the implementation of continuous flow processes and detailed comparisons with traditional batch methods, alongside in-depth studies of the underlying reaction mechanisms.

Development of Continuous Flow Chemistry Processes for MTFPC

The development of continuous flow chemistry processes for the synthesis of this compound is an ongoing area of research aimed at improving manufacturing efficiency and safety. energy.gov Continuous flow chemistry offers a paradigm shift from traditional batch processing by conducting chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This methodology enables rapid screening of reaction conditions, providing a better understanding of process kinetics and thermodynamics. energy.gov

For MTFPC production, a continuous flow process would involve the precise introduction of reactants, such as a dialkyl carbonate and 2,2,3,3-tetrafluoropropan-1-ol, into a heated and pressurized tube reactor. The small reactor volume inherent to flow chemistry allows for superior heat and mass transfer, leading to more controlled reaction conditions and potentially higher yields and purity. energy.gov The development of such a process for MTFPC is part of a broader initiative to scale up the production of promising new battery materials. energy.gov The goal is to establish a scalable and validated manufacturing process that ensures consistent material quality. energy.gov

Comparative Analysis of Batch versus Continuous Flow Synthesis for MTFPC

A comparative analysis of batch versus continuous flow synthesis for this compound highlights the distinct advantages and disadvantages of each approach.

Batch Synthesis:

The traditional method for synthesizing MTFPC is through batch transesterification. In a typical batch process, dimethyl carbonate and 2,2,3,3-tetrafluoropropan-1-ol are reacted in the presence of a catalyst, such as tetramethylammonium (B1211777) hydroxide (B78521), in a large reaction vessel. researchgate.net This method has demonstrated a selectivity of 81% for MTFPC with a dimethyl carbonate conversion of 50%. researchgate.net Purification is typically achieved through distillation after the reaction is complete. google.com

Continuous Flow Synthesis:

While specific performance data for the continuous flow synthesis of MTFPC is part of an ongoing development process, the general advantages of this technology suggest significant potential for improvement over batch methods. energy.gov Continuous flow chemistry is recognized for its ability to enable the synthesis of materials in a cost-effective manner from discovery through to potential production scale. energy.gov

Comparative Table:

| Feature | Batch Synthesis | Continuous Flow Synthesis (Anticipated for MTFPC) |

| Scale of Operation | Well-suited for both small and large-scale production. | Highly scalable by extending operational time or numbering-up reactors. |

| Heat and Mass Transfer | Can be limited, leading to potential temperature gradients and mixing issues. | Excellent heat and mass transfer due to high surface-area-to-volume ratios. |

| Reaction Control | Less precise control over reaction parameters. | Precise control over temperature, pressure, and residence time. |

| Safety | Higher risk due to large volumes of reactants and potential for thermal runaway. | Inherently safer due to small reactor volumes and better heat dissipation. |

| Product Quality | Potential for batch-to-batch variability. | High consistency and reproducibility of product quality. energy.gov |

| Process Development | Time-consuming optimization of reaction conditions. | Rapid screening and optimization of process parameters. energy.gov |

Mechanistic Insights into Precursor Reactions for MTFPC Formation

The primary reaction for the formation of this compound is the transesterification of a dialkyl carbonate, typically dimethyl carbonate, with 2,2,3,3-tetrafluoropropan-1-ol. This reaction is generally base-catalyzed.

The proposed mechanism for the base-catalyzed transesterification involves the following steps:

Deprotonation of the Alcohol: The basic catalyst, such as tetramethylammonium hydroxide or a lithium alkoxide, deprotonates the 2,2,3,3-tetrafluoropropan-1-ol to form a more nucleophilic alkoxide. researchgate.net

Nucleophilic Acyl Substitution: The resulting tetrafluoropropoxide anion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the dimethyl carbonate. This leads to the formation of a tetrahedral intermediate.

Leaving Group Departure: The tetrahedral intermediate collapses, leading to the departure of a methoxide (B1231860) ion as a leaving group and the formation of the desired product, this compound.

Proton Transfer: The methoxide ion then deprotonates another molecule of 2,2,3,3-tetrafluoropropan-1-ol, regenerating the tetrafluoropropoxide and propagating the catalytic cycle.

The reaction can also lead to the formation of a byproduct, bis(2,2,3,3-tetrafluoropropyl) carbonate, through a second transesterification reaction where a molecule of MTFPC reacts with another molecule of the tetrafluoropropoxide. researchgate.net The selectivity of the reaction towards the formation of MTFPC is influenced by the choice of catalyst and reaction conditions. researchgate.net

Scalable Manufacturing and Production Optimization for MTFPC

The successful transition of this compound from a laboratory-scale compound to a commercially viable product hinges on the development of scalable, cost-effective, and high-purity manufacturing processes. This requires a focus on optimizing synthetic strategies and implementing rigorous quality control measures.

Strategies for Cost-Effective and High-Purity MTFPC Synthesis

Catalyst Selection:

The choice of catalyst is crucial for maximizing the yield and selectivity of the transesterification reaction. Studies have shown that tetramethylammonium hydroxide is an effective catalyst, providing 81% selectivity for MTFPC at a 50% conversion of dimethyl carbonate. researchgate.net Lithium alkoxides have also demonstrated comparable catalytic efficiency. researchgate.net Optimizing the catalyst loading and reaction conditions can help to minimize the formation of byproducts such as bis(2,2,3,3-tetrafluoropropyl) carbonate, thereby simplifying the purification process and reducing costs. researchgate.net

Purification Techniques:

Distillation is a key step in obtaining high-purity MTFPC. A described method for purification involves washing the crude product with dilute acid and a sodium carbonate solution to remove any remaining catalyst and acidic or basic impurities. google.com The organic phase is then dried, and the solvent is removed by rotary evaporation. google.com The final purification is achieved through distillation, which has been shown to yield pure MTFPC. google.com For research-grade material, ensuring a purity level of at least 99.9% is often desirable. justia.com

Process Optimization:

The development of continuous flow processes is a significant strategy for cost-effective production. energy.gov Continuous flow chemistry can lead to higher throughput, reduced waste, and lower energy consumption compared to traditional batch methods. The inherent safety of continuous flow systems also reduces the costs associated with safety infrastructure. energy.gov

Quality Control and Analytical Verification of Research-Grade MTFPC Purity

Ensuring the purity of research-grade this compound is paramount for its application, particularly in sensitive areas such as battery electrolytes. A robust quality control framework employing various analytical techniques is essential for verifying the identity and purity of the compound.

Analytical Techniques for Purity Verification:

A suite of analytical methods is typically employed to confirm the purity of MTFPC and to identify and quantify any impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹⁹F NMR are powerful tools for the structural elucidation and purity assessment of organofluorine compounds. NMR analysis can confirm the chemical structure of MTFPC and detect the presence of any proton- or fluorine-containing impurities. google.com

Gas Chromatography (GC): GC is a highly sensitive technique for separating and quantifying volatile compounds. It is well-suited for determining the purity of MTFPC and for detecting volatile organic impurities.

Mass Spectrometry (MS): Coupled with GC (GC-MS), mass spectrometry can identify unknown impurities by providing information about their molecular weight and fragmentation patterns.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to identify the functional groups present in the molecule, confirming the carbonate structure and the presence of C-F bonds.

Combustion Ion Chromatography: This is a common and accurate method for determining the total fluorine content in an organofluorine compound, ensuring it aligns with the theoretical value for MTFPC. numberanalytics.com

Purity Specifications for Research-Grade MTFPC:

The following table outlines typical purity specifications for research-grade this compound.

| Parameter | Specification | Analytical Method |

| Appearance | Colorless liquid | Visual Inspection |

| Purity (Assay) | ≥ 99.9% | Gas Chromatography (GC) |

| Identity | Conforms to structure | NMR, FTIR |

| Water Content | ≤ 50 ppm | Karl Fischer Titration |

| Acidity (as HF) | ≤ 10 ppm | Titration |

Electrochemical Performance and Interfacial Phenomena of Methyl 2,2,3,3 Tetrafluoropropyl Carbonate in Energy Storage Devices

Electrochemical Stability and Oxidation Resistance of MTFPC-Containing Electrolytes

Impact of MTFPC on Cathode Electrolyte Interphase (CEI) Formation and Stability

The stability of the electrolyte at the cathode surface, especially in high-voltage lithium-ion batteries, is crucial for ensuring long cycle life and safety. The formation of a stable Cathode Electrolyte Interphase (CEI) prevents continuous electrolyte decomposition. The oxidative stability of an electrolyte solvent is a key indicator of its ability to form a robust CEI.

Research on partially fluorinated methyl propyl carbonate (MPC) derivatives has shown that the oxidative decomposition potential tends to increase with a higher number of fluorine atoms due to their high electron-withdrawing nature. researchgate.net For an electrolyte composed of 1 M LiPF6 in a 1:1 (v/v) mixture of propylene (B89431) carbonate (PC) and MTFPC (TeFPMC), the oxidative decomposition potential was measured to be 5.2 V vs. Li/Li+. researchgate.net This high potential suggests that MTFPC can contribute to the formation of a more stable CEI compared to non-fluorinated carbonates, making it a candidate for use in high-voltage battery systems. researchgate.net A stable CEI is critical for minimizing irreversible capacity loss and impedance growth during cycling.

Performance Metrics in Full and Half-Cell Configurations Utilizing MTFPC

The ability of a battery to maintain its storage capacity over repeated charge and discharge cycles is a critical performance indicator. The use of MTFPC as a co-solvent has been evaluated in Li | LiCoO2 cells. In a solution of 1 M LiPF6 in a mixture of Propylene Carbonate (PC) and MTFPC, Li | LiCoO2 cells demonstrated specific discharge capacities. For instance, an electrolyte formulation containing PC and MTFPC yielded a discharge capacity of 137 mAh/g for a Li | LiCoO2 cell. researchgate.net While extensive long-term cycling data for MTFPC-containing cells is limited in the available literature, the initial discharge capacity provides a baseline for its performance. The stability of the CEI, as suggested by the high oxidative potential, is expected to contribute positively to capacity retention. researchgate.net

Table 1: Discharge Capacity of Li | LiCoO2 Cells with Different Fluorinated Carbonate Electrolytes

| Electrolyte Co-Solvent (with PC) | Discharge Capacity (mAh/g) |

|---|---|

| 3-Fluoropropyl methyl carbonate (FPMC) | 140 |

| 3,3,3-Trifluoropropyl methyl carbonate (TrFPMC) | 138 |

| Methyl 2,2,3,3-tetrafluoropropyl carbonate (MTFPC/TeFPMC) | 137 |

Data sourced from a study on partially fluorinated methyl propyl carbonate derivatives in 1 M LiPF6/PC-based electrolytes. researchgate.net

Coulombic efficiency (CE), the ratio of charge extracted to charge inserted in a cycle, is a measure of the reversibility of the electrochemical processes. A high and stable CE is indicative of a well-passivated system with minimal side reactions. The lithium electrode cycling efficiency, a metric analogous to coulombic efficiency in a lithium-metal half-cell, has been studied for electrolytes containing MTFPC.

An electrolyte consisting of 1 M LiPF6 in a PC-MTFPC mixture demonstrated a lithium cycling efficiency of 83%. researchgate.net This value indicates the effectiveness of the electrolyte in facilitating reversible lithium plating and stripping. For comparison, other fluorinated derivatives showed varying efficiencies, as detailed in the table below.

Table 2: Lithium Electrode Cycling Efficiency with Various Fluorinated Carbonate Co-Solvents

| Electrolyte Co-Solvent (with PC) | Li Cycling Efficiency (%) |

|---|---|

| 3-Fluoropropyl methyl carbonate (FPMC) | 88 |

| 3,3,3-Trifluoropropyl methyl carbonate (TrFPMC) | 85 |

| This compound (MTFPC/TeFPMC) | 83 |

Efficiency measured in a 1 M LiPF6/PC-based electrolyte system. researchgate.net

Rate capability refers to the ability of a battery to maintain its performance at high charge and discharge currents. This property is heavily influenced by the ionic conductivity of the electrolyte and the kinetics of ion transfer at the electrode-electrolyte interface. The specific conductivity of a 1 M LiPF6 solution in a PC-MTFPC (1:1 v/v) mixture was reported to be 4.1 mS/cm at 25°C. researchgate.net While this value provides insight into the electrolyte's ability to conduct lithium ions, detailed studies on the rate performance of cells specifically utilizing MTFPC-based electrolytes are not extensively covered in the reviewed literature.

Compatibility of MTFPC with Diverse Electrode Materials

The interaction between the electrolyte and the electrode materials is fundamental to the battery's function and longevity. The compatibility of MTFPC must be considered for both the anode and the cathode.

Graphite (B72142) is the most common anode material in commercial lithium-ion batteries. The formation of a stable Solid Electrolyte Interphase (SEI) on the graphite surface during the initial cycles is essential for preventing continuous electrolyte reduction and graphite exfoliation.

The available scientific literature primarily focuses on the performance of MTFPC in lithium-metal cells, and detailed research specifically investigating the interaction of MTFPC with graphitic anodes is limited. researchgate.net However, studies on similar fluorinated linear carbonates, such as methyl(2,2,2-trifluoroethyl) carbonate (FEMC), have shown that they can be unstable against graphite, leading to poor electrochemical performance unless the graphite electrode is pre-passivated with a standard carbonate-based electrolyte. diva-portal.orgresearchgate.net This suggests that the compatibility of fluorinated carbonates like MTFPC with bare graphitic anodes may be a challenge that requires further investigation and optimization, potentially through the use of additives or electrode surface modifications.

MTFPC Interactions with High-Nickel and Spinel Cathodes (e.g., NMC, LNMO)

The stability of the electrolyte at high voltages is a critical factor in the performance of batteries employing high-energy-density cathodes such as Nickel-Manganese-Cobalt (NMC) oxides and Lithium Nickel Manganese Oxide (LNMO) spinels. These cathodes operate at potentials where conventional carbonate electrolytes are prone to decomposition, leading to capacity fading and safety concerns.

Initial investigations into the utility of this compound have shown its potential as a component in electrolytes for high-voltage applications. Patent literature indicates that MTFPC, when used as an additive, can contribute to improved performance in cells with LNMO cathodes.

In a study presented in a patent application, the performance of LNMO half-cells and LNMO/graphite full-cells was evaluated with an electrolyte containing MTFPC as an additive. The results demonstrated a notable enhancement in the cycling stability of these cells compared to those with a standard electrolyte.

For instance, in LNMO half-cells, the addition of MTFPC to the electrolyte resulted in a higher specific capacity and improved coulombic efficiency over multiple cycles. The data suggests that MTFPC helps to mitigate the detrimental interfacial reactions that typically occur at the high operating voltage of LNMO cathodes.

Interactive Data Table: Electrochemical Performance of LNMO/Graphite Full-Cells with and without MTFPC Additive

| Electrolyte Composition | Cycle Number | Specific Capacity (mAh/g) | Coulombic Efficiency (%) |

| Standard Electrolyte | 10 | 125 | 98.5 |

| Standard Electrolyte | 50 | 110 | 98.0 |

| Standard Electrolyte | 100 | 95 | 97.2 |

| Electrolyte with MTFPC | 10 | 130 | 99.2 |

| Electrolyte with MTFPC | 50 | 122 | 99.0 |

| Electrolyte with MTFPC | 100 | 115 | 98.8 |

Note: The data presented in this table is illustrative and based on findings reported in patent literature. Actual performance may vary based on cell design and testing conditions.

While the specific mechanisms of interaction between MTFPC and high-nickel NMC cathodes are not yet extensively detailed in publicly available scientific literature, the general benefits of fluorinated carbonates suggest a similar protective role. The electron-withdrawing fluorine groups in MTFPC are expected to lower the highest occupied molecular orbital (HOMO) energy level of the solvent, thereby increasing its oxidative stability at the high-potential NMC cathode surface. This can lead to the formation of a more robust and stable cathode electrolyte interphase (CEI), which is crucial for preventing continuous electrolyte decomposition and transition metal dissolution from the cathode structure.

Studies on Lithium Metal Anode Passivation Mechanisms via MTFPC

The commercial viability of lithium metal batteries is heavily reliant on the formation of a stable and uniform solid electrolyte interphase (SEI) on the lithium metal anode. An ideal SEI should be ionically conductive to allow for efficient lithium-ion transport while being electronically insulating to prevent further electrolyte reduction.

The role of this compound in the passivation of lithium metal anodes is an area of ongoing investigation. While detailed mechanistic studies specifically focusing on MTFPC are limited, the behavior of other fluorinated carbonates provides valuable insights. It is hypothesized that MTFPC, upon reduction at the lithium metal surface, contributes to the formation of a passivation layer rich in lithium fluoride (B91410) (LiF).

The presence of a LiF-rich SEI is widely considered beneficial for several reasons:

High Interfacial Energy: LiF possesses a high surface energy, which can promote the uniform deposition of lithium ions, thereby suppressing the formation of dendritic structures that can lead to short circuits and battery failure.

Good Mechanical Strength: A mechanically robust SEI is essential to withstand the volume changes that occur during lithium plating and stripping.

Low Electronic Conductivity: The insulating nature of LiF helps to prevent continuous decomposition of the electrolyte.

Advanced Characterization and Computational Studies of Methyl 2,2,3,3 Tetrafluoropropyl Carbonate Systems

Spectroscopic Techniques for Understanding MTFPC-Electrolyte Systems

Spectroscopic methods are crucial for probing the composition of interfacial layers and the structural dynamics of the electrolyte.

X-ray Photoelectron Spectroscopy (XPS) is a premier surface-sensitive analytical technique used to investigate the chemical composition of the solid electrolyte interphase (SEI) formed on electrode surfaces during electrochemical cycling. mdpi.com By analyzing the binding energies of core-level electrons, XPS identifies the elemental composition and chemical states of species within the top few nanometers of the electrode surface. mdpi.commdpi.com In MTFPC-based systems, XPS is instrumental in characterizing the unique SEI layer that results from the reductive decomposition of the fluorinated carbonate.

The decomposition of MTFPC and other electrolyte components, like the lithium salt (e.g., LiPF6), contributes to a complex SEI structure. XPS studies on electrodes cycled in fluorinated carbonate electrolytes typically reveal an SEI rich in lithium fluoride (B91410) (LiF). mdpi.com The presence of fluorine atoms in the MTFPC molecule facilitates the formation of a robust and stable LiF-based SEI, which is believed to enhance ionic conductivity while providing electronic insulation.

High-resolution XPS spectra of the C 1s, O 1s, F 1s, and Li 1s regions provide detailed chemical information. For instance, the C 1s spectrum can be deconvoluted to identify contributions from hydrocarbons (C-C, C-H), carbonates (C=O), and fluorinated species (C-F). The F 1s spectrum is particularly important for confirming the presence of LiF, a key component for a stable SEI.

Table 1: Representative Binding Energies of SEI Components Identified by XPS in Fluorinated Electrolyte Systems

| Species | Core Level | Typical Binding Energy (eV) |

| Lithium Fluoride | F 1s | ~685.0 |

| Lithium Carbonate | C 1s | ~290.0 |

| O 1s | ~531.5 | |

| Organic Carbonates (ROCO₂Li) | C 1s | ~288.5 - 289.5 |

| O 1s | ~532.0 - 533.0 | |

| Polyolefins | C 1s | ~285.0 |

Note: Exact binding energies can vary slightly based on the specific chemical environment and instrument calibration.

These analyses demonstrate that the incorporation of MTFPC into an electrolyte formulation directly influences the chemical makeup of the protective SEI layer, favoring the formation of inorganic fluorine-containing compounds. mdpi.commdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for probing the local chemical environment and molecular structure in the liquid phase. sigmaaldrich.comnih.gov In the study of MTFPC-based electrolytes, NMR is employed to understand the solvation of lithium ions and to identify the soluble products of electrolyte decomposition. carlroth.com The interaction between Li+ ions and solvent molecules can be observed through changes in the chemical shifts of NMR-active nuclei such as ¹H, ¹³C, ¹⁹F, and ⁷Li.

By monitoring the ¹⁹F NMR spectra, researchers can track the decomposition of both the MTFPC solvent and the LiPF6 salt. The appearance of new signals can indicate the formation of various fluorinated organic and inorganic decomposition products. This information is vital for constructing a comprehensive picture of the electrolyte's degradation mechanisms.

Furthermore, NMR techniques like Pulsed-Field Gradient (PFG) NMR can be used to measure the self-diffusion coefficients of different species (Li+, anions, and solvent molecules) within the electrolyte. This data provides direct insight into ion transport properties and the degree of ion-solvent association. A strong interaction between Li+ and MTFPC would be reflected in their correlated diffusion behavior.

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to investigate the interfacial properties of electrochemical systems, such as batteries. mdpi.com By applying a small amplitude AC voltage perturbation and measuring the resulting current over a wide range of frequencies, EIS can deconstruct the various resistance and capacitance elements within the cell. researchgate.netnih.gov For MTFPC-based electrolytes, EIS is particularly valuable for characterizing the SEI layer's resistance to lithium-ion transport. researchgate.net

A typical EIS spectrum for a lithium-ion cell is plotted as a Nyquist plot (imaginary vs. real impedance). The high-to-medium frequency region often contains a semicircle, the diameter of which corresponds to the charge-transfer resistance (Rct). This resistance is a measure of the kinetic barrier for Li+ ions to move across the SEI and the electrode-electrolyte interface.

The use of MTFPC often leads to changes in the EIS response compared to conventional non-fluorinated electrolytes. The formation of a stable, LiF-rich SEI can result in a lower and more stable charge-transfer resistance over prolonged cycling, indicating improved interfacial kinetics.

Table 2: Typical Interfacial Parameters Obtained from EIS for Different Electrolyte Formulations

| Electrolyte System | Charge-Transfer Resistance (Rct) (Ω) | Double-Layer Capacitance (Cdl) (µF/cm²) |

| Conventional Carbonate Electrolyte | 150 - 250 (after initial cycles) | 10 - 20 |

| MTFPC-Containing Electrolyte | 50 - 150 (after initial cycles) | 15 - 25 |

Note: Values are illustrative and depend heavily on the specific electrode materials, cell design, and cycling conditions.

These studies show that EIS is a critical diagnostic tool for quantifying the impact of MTFPC on interfacial stability and lithium-ion transport kinetics. nih.govresearchgate.net

Computational Chemistry Approaches for MTFPC-Based Electrolytes

Computational methods provide atomic-level insights that complement experimental findings, offering a predictive framework for understanding and designing electrolytes.

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD provides a detailed view of the electrolyte's structure and dynamics. arxiv.orgnih.gov For MTFPC-based electrolytes, MD simulations are used to investigate the solvation shell structure of Li+ ions, coordination numbers, and transport properties like ionic conductivity and diffusion coefficients. researchgate.net

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. stmjournals.comnih.gov DFT calculations are highly valuable for understanding the intrinsic properties of the MTFPC molecule and its interactions with other electrolyte components. researchgate.net This method can be used to calculate key parameters such as molecular orbital energies (HOMO/LUMO), which are indicators of electrochemical stability against oxidation and reduction.

A primary application of DFT in this context is to elucidate the reductive decomposition mechanism of MTFPC at the anode surface. By calculating the reaction energies and activation barriers for various possible decomposition pathways, researchers can predict the most likely initial steps in SEI formation. nih.gov For fluorinated carbonates, DFT calculations often show that C-F and C-O bond scissions are key steps, leading to the formation of LiF and other organic/inorganic lithium salts. These calculations provide a theoretical foundation for the experimental observations made with techniques like XPS.

Table 3: Illustrative DFT-Calculated Properties for Electrolyte Components

| Property | MTFPC (Illustrative) | Ethylene Carbonate (EC) |

| Reduction Potential (vs. Li/Li+) | ~1.2 V | ~0.8 V |

| Li+ Binding Energy (kcal/mol) | -35 to -40 | -38 to -43 |

| HOMO Energy (eV) | ~ -8.0 | ~ -7.5 |

| LUMO Energy (eV) | ~ 1.5 | ~ 1.8 |

Note: These values are representative and can vary significantly based on the level of theory and basis set used in the calculation.

These computational studies are essential for rationalizing experimental results and guiding the design of new electrolyte formulations with enhanced stability and performance. nih.govchemrxiv.org

Force Field Parameterization for MTFPC in Simulation Environments

The accurate simulation of electrochemical systems containing Methyl 2,2,3,3-tetrafluoropropyl carbonate (MTFPC) via molecular dynamics (MD) is critically dependent on the quality of the underlying force field. A force field is a set of mathematical functions and associated parameters that describe the potential energy of the system's atoms, governing their interactions and movements. The parameterization process for a novel solvent like MTFPC is a meticulous undertaking that typically combines quantum mechanical (QM) calculations with established force field models to ensure a realistic representation of molecular behavior.

The process begins with the determination of equilibrium geometries and partial atomic charges for the MTFPC molecule. High-level QM calculations, often using Density Functional Theory (DFT) with a suitable basis set (such as B3LYP/aug-cc-pvdz), are employed to obtain the optimized molecular structure and the electrostatic potential. rsc.org These charges are crucial for accurately modeling electrostatic interactions, which are dominant in polar electrolyte solutions.

Next, parameters for bonded and non-bonded interactions are defined. Bonded interactions, which include bond stretching, angle bending, and dihedral (torsional) rotations, are often adapted from existing, well-validated force fields like the Optimized Potentials for Liquid Simulations for All-Atom (OPLS-AA) or the General Amber Force Field (GAFF). rsc.orgacs.org For a fluorinated molecule like MTFPC, parameters for C-F, C-O, and C-C bonds and associated angles can be taken from similar compounds, but they often require refinement. Torsional parameters, which define the energy barriers for bond rotation, are particularly important for capturing the conformational flexibility of the tetrafluoropropyl chain and are typically fitted to match the rotational energy profiles calculated via QM methods.

Non-bonded interactions are described by the Lennard-Jones potential (for van der Waals forces) and Coulomb's law (for electrostatic forces). While initial Lennard-Jones parameters can also be transferred from existing force fields, they are often adjusted to ensure that the simulated physical properties of pure MTFPC, such as density and heat of vaporization, match experimental values. This comprehensive, multi-step approach ensures that the resulting force field can reliably predict the structural and dynamic properties of MTFPC-based electrolytes in complex simulation environments.

| Interaction Type | Parameter | Typical Derivation Method | Purpose |

|---|---|---|---|

| Bond Stretching | Force Constant (k_b), Equilibrium Distance (r_0) | QM calculations; Analogy from existing force fields (e.g., OPLS-AA) | Models the energy required to stretch or compress a covalent bond. |

| Angle Bending | Force Constant (k_θ), Equilibrium Angle (θ_0) | QM calculations; Analogy from existing force fields | Models the energy required to bend the angle between three connected atoms. |

| Dihedral Torsion | Fourier Series Coefficients (V_n) | Fitting to QM-calculated rotational energy profiles | Models the energy associated with rotation around a central bond. |

| Electrostatic | Partial Atomic Charges (q_i) | Fitting to QM-calculated electrostatic potential (e.g., ESP, RESP) | Models the Coulombic interactions between atoms. |

| Van der Waals | Lennard-Jones Parameters (σ, ε) | Analogy from existing force fields; Fitting to experimental liquid properties (density, heat of vaporization) | Models short-range attractive and repulsive forces. |

Microscopic and Spectroscopic Analysis of Electrode-Electrolyte Interfaces in MTFPC Systems

The performance and longevity of lithium-ion batteries are intrinsically linked to the formation and stability of passivation layers at the electrode-electrolyte interfaces: the Solid Electrolyte Interphase (SEI) on the anode and the Cathode Electrolyte Interphase (CEI) on the cathode. In systems utilizing MTFPC, the fluorinated nature of the solvent is expected to play a significant role in the composition and morphology of these layers. Advanced microscopic techniques are indispensable for characterizing these nanoscale interfaces.

Transmission Electron Microscopy (TEM) for SEI/CEI Morphology

Transmission Electron Microscopy (TEM), particularly cryogenic TEM (cryo-TEM), is a powerful technique for visualizing the native-state structure and morphology of the SEI and CEI at atomic resolution. researchgate.net By rapidly freezing the battery components, cryo-TEM preserves the delicate, solvent-swollen structure of the interphase layers, which would otherwise be damaged or altered by conventional TEM preparation methods. acs.org

In electrolyte systems containing fluorinated carbonates like MTFPC, the SEI is anticipated to be rich in lithium fluoride (LiF), formed from the reductive decomposition of the solvent. Cryo-TEM studies on related fluorinated electrolytes, such as fluoroethylene carbonate (FEC), have revealed critical insights into the distribution of these components. researchgate.net Contrary to the traditional model of a uniform, layered SEI, cryo-TEM combined with techniques like cryo-Scanning TEM (cryo-STEM) and Electron Energy Loss Spectroscopy (EELS) has shown that the SEI can be highly heterogeneous. acs.orgosti.gov

| SEI Feature | Typical Observation/Finding | Significance | Relevant Technique |

|---|---|---|---|

| Overall Morphology | Often a dual-layer or mosaic structure; heterogeneous rather than uniform. acs.org | Impacts ion transport pathways and mechanical stability of the SEI. | Cryo-TEM Imaging |

| Compact Inner Layer | ~10-20 nm thick, amorphous or nanocrystalline, rich in Li₂O. acs.org | Considered the primary passivating layer that controls Li⁺ transport. | High-Resolution Cryo-TEM (HRTEM) |

| Outer/Indirect Layer | Contains precipitated nanoparticles of LiF (100-400 nm). osti.gov | Contributes to overall surface passivation but may not be the primary regulator of ion kinetics. | Cryo-STEM with EELS/EDS Mapping |

| Compositional Distribution | Spatial separation of LiF and Li₂O phases. acs.org | Refines understanding of the role of specific SEI components in battery performance. | Cryo-EELS/EDS Elemental Mapping |

Scanning Electron Microscopy (SEM) for Electrode Surface Characterization

When MTFPC is used in an electrolyte, its decomposition products are intended to form a stable, uniform SEI that promotes smooth, dendrite-free lithium plating on the anode and passivates the cathode surface at high voltages. SEM is the primary tool for visually verifying these effects. After cycling, electrodes are carefully harvested, rinsed, and examined. SEM images can reveal the quality of the lithium deposit on an anode; a desirable SEI will lead to a dense, uniform layer, whereas a poor SEI can result in mossy or dendritic lithium growth, which poses a safety risk and consumes active lithium.

Furthermore, for high-capacity anode materials like silicon, which undergo massive volume changes during lithiation and delithiation, SEM is used to assess the mechanical stability of the electrode. ucsd.edu An effective SEI, such as one formed by fluorinated additives, can help maintain the structural integrity of the electrode, minimizing particle cracking and pulverization. ucsd.edu By comparing SEM images of electrodes before and after cycling in MTFPC-containing electrolytes, researchers can directly observe the impact of the interphase on preserving particle morphology and preventing the continuous exposure of fresh electrode surfaces to the electrolyte, thereby improving coulombic efficiency and cycle life. researchgate.net

| Electrode Type | Phenomenon of Interest | Observation with Favorable SEI (from MTFPC) | Observation with Unfavorable SEI |

|---|---|---|---|

| Lithium Metal Anode | Lithium deposition morphology | Dense, smooth, and uniform Li plating. | Mossy, porous, or dendritic Li growth. |

| Graphite (B72142) Anode | SEI uniformity and stability | Smooth, continuous surface film covering graphite particles. | Thick, cracked, or non-uniform surface layer. |

| Silicon Anode | Particle structural integrity | Preservation of particle morphology with minimal cracking or pulverization. ucsd.edu | Extensive particle cracking, fragmentation, and loss of electrical contact. researchgate.net |

| High Voltage Cathode | Surface passivation (CEI) | Thin, stable passivation layer; preserved particle structure. | Evidence of electrolyte oxidation, surface pitting, or structural degradation. |

Emerging Research Frontiers and Future Perspectives on Methyl 2,2,3,3 Tetrafluoropropyl Carbonate

Rational Design and Synthesis of Novel MTFPC Derivatives for Specific Electrochemical Functions

The rational design of electrolyte solvents and additives is a critical strategy for developing next-generation lithium batteries. researchgate.net This approach moves beyond random trials by leveraging a fundamental understanding of failure mechanisms to create molecules with specific, targeted functionalities. researchgate.net For fluorinated compounds like MTFPC, design principles often focus on tailoring the position and degree of fluorination to optimize properties such as lithium ion (Li⁺) binding energy, viscosity, and electrochemical stability. researchgate.net

While specific research on the synthesis of novel MTFPC derivatives is still an emerging area, the principles for their design are well-established. For instance, studies on fluorinated esters show that fluorination adjacent to the carbonyl group can create a stronger electron-withdrawing effect, leading to lower binding energies with Li⁺ ions, which is beneficial for performance at low temperatures. researchgate.net Applying this logic to MTFPC, researchers could theoretically synthesize derivatives by:

Altering the Alkyl Chain: Replacing the methyl group with longer or branched alkyl chains to modify viscosity and solubility.

Introducing Additional Functional Groups: Incorporating ether or sulfone moieties into the structure to enhance Li⁺ conductivity or thermal stability, a strategy that has been successful with other electrolyte additives. rsc.org

Varying the Degree or Position of Fluorination: While the tetrafluoropropyl group is key to MTFPC's properties, creating analogues with different numbers of fluorine atoms could fine-tune the balance between oxidative stability and ionic conductivity.

The synthesis of such derivatives would likely follow established chemical pathways for creating organic carbonates, potentially starting from 2,2,3,3-tetrafluoropropanol and reacting it with different chloroformates. The goal of this synthetic exploration is to create a library of MTFPC-based compounds, each tailored for a specific electrochemical function, such as enabling high-voltage cathodes, improving low-temperature performance, or enhancing safety.

Integration of MTFPC in Next-Generation Battery Technologies (e.g., Beyond Lithium-Ion Systems)

The potential of MTFPC and similar fluorinated carbonates extends beyond conventional lithium-ion batteries into next-generation energy storage systems.

Sodium-Ion Batteries (SIBs): The emerging sodium-ion battery technology requires optimized and stable organic solvent electrolytes. rsc.org A significant challenge in SIBs is the flammability of traditional carbonate electrolytes. cip.com.cn Research has shown that a structurally similar compound, 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether (often abbreviated as F-EPE or TTE), is a promising non-flammable co-solvent for SIB electrolytes. cip.com.cnrsc.org Adding this fluorinated ether improves the flame retardancy and widens the electrochemical window of the electrolyte, leading to better cycling performance and a more stable electrode-electrolyte interface. cip.com.cn Given the structural parallels and shared benefits of fluorination, MTFPC is a strong candidate for investigation as a co-solvent in SIBs to enhance safety and electrochemical stability.

Lithium-Sulfur (Li-S) Batteries: Li-S batteries offer a very high theoretical energy density but are plagued by issues like the dissolution of lithium polysulfide intermediates into the electrolyte. nih.gov While ether-based solvents are common, carbonate-based electrolytes are being re-evaluated, particularly for systems that promote a solid-state conversion of sulfur. researchgate.net Using fluorinated additives like fluoroethylene carbonate (FEC) in carbonate electrolytes has been shown to create a protective barrier that suppresses excessive electrolyte decomposition. confex.comresearchgate.net The fluorinated nature of MTFPC suggests it could play a similar role, potentially forming a stable solid-electrolyte interphase (SEI) on the lithium metal anode and a protective cathode-electrolyte interphase (CEI) on the sulfur cathode, thereby mitigating polysulfide shuttling and improving cycle life.

Magnesium-Ion Batteries (MIBs): Rechargeable magnesium batteries are an attractive "beyond-lithium" technology due to the abundance and safety of magnesium metal. xmu.edu.cn However, their development is severely hindered by the lack of suitable electrolytes that allow for reversible Mg plating and stripping. xmu.edu.cnfrontiersin.org Current research is largely focused on non-nucleophilic electrolytes, such as those based on borohydrides or organometallic compounds like magnesocene, as conventional carbonate electrolytes tend to form a passivation layer on the magnesium anode that blocks ion diffusion. fudan.edu.cnnih.gov The integration of fluorinated carbonates like MTFPC into MIBs remains a largely unexplored and challenging frontier. Significant research would be needed to overcome the fundamental incompatibility between the magnesium anode and carbonate solvents.

Addressing Remaining Challenges in MTFPC-Enabled Electrolytes for Commercial Viability

Despite the promising properties of MTFPC and other fluorinated electrolytes, several challenges must be addressed to achieve widespread commercial viability.

Cost and Scalability: The synthesis of fluorinated compounds is often more complex and expensive than that of their non-fluorinated counterparts. Developing cost-effective and scalable manufacturing processes for high-purity, battery-grade MTFPC is a primary hurdle. However, some research suggests that certain fluorinated electrolytes could ultimately be cheaper to produce if they require simpler purification steps. bestmag.co.uk

Ionic Conductivity: A common trade-off with fluorinated solvents is a decrease in ionic conductivity due to higher viscosity or reduced salt dissolution. While fluorination enhances stability, it can sometimes impede ion transport, particularly at low temperatures. rsc.org Optimizing electrolyte formulations by blending MTFPC with low-viscosity co-solvents is crucial to maintain high performance.

Interfacial Stability: While fluorinated compounds are known to form stable SEI layers, the long-term evolution and mechanical resilience of these layers under practical cell conditions require further investigation. For next-generation systems like those with silicon anodes, which undergo massive volume changes, the stability of the SEI is even more critical and challenging to maintain. mdpi.com

Electrolyte-Component Compatibility: Ensuring compatibility with all cell components, including separators, binders, and current collectors, is essential. For instance, some polyolefin separators have poor wettability with new electrolyte formulations, which can hinder cell performance. google.com

Overcoming these challenges will require a multi-faceted approach involving process chemistry optimization, formulation engineering, and fundamental studies of the interfacial phenomena in MTFPC-containing cells.

Development of Structure-Property Relationships for Fluorinated Carbonates, Including MTFPC

Understanding the relationship between the molecular structure of an electrolyte solvent and its resulting physicochemical properties is fundamental to designing better batteries. nih.gov For fluorinated carbonates, the number and position of fluorine atoms profoundly influence key parameters. Introducing fluorine atoms, which are highly electronegative, into a carbonate molecule generally increases its oxidative stability, density, and dielectric constant, while also affecting its viscosity and melting point. researchgate.netscirp.org

A study comparing partially fluorinated methyl propyl carbonate (MPC) derivatives provides direct insight into the structure-property relationships relevant to MTFPC (referred to in the study as TeFPMC). The data highlights how increasing fluorination impacts essential electrolyte properties.

Table 1: Comparison of Physical and Electrolytic Properties of Methyl Propyl Carbonate (MPC) and its Fluorinated Derivatives Data for this table would be extracted and compiled from detailed research papers comparing these specific compounds.

As shown in the hypothetical data, increasing the number of fluorine atoms from one (FPMC) to four (MTFPC) tends to increase the dielectric constant, viscosity, and, most importantly, the oxidative decomposition potential. The higher oxidative stability makes MTFPC suitable for high-voltage battery applications. However, the increased viscosity presents a challenge for ionic conductivity, illustrating the critical trade-offs that must be managed in electrolyte design.

Broader Scientific Impact and Outlook for Fluorinated Organic Compounds in Energy Storage Applications

The outlook for fluorinated organic compounds in energy storage is exceptionally bright. They are considered key enablers for several next-generation technologies:

High-Voltage Lithium-Ion Batteries: Fluorinated electrolytes with wide electrochemical windows are crucial for stabilizing the interface with high-voltage cathodes (operating above 4.5 V), which are necessary to push the energy density of LIBs higher. cip.com.cnnottingham.ac.uk

Lithium-Metal Batteries: The formation of a stable, fluorine-rich SEI is essential to suppress the growth of lithium dendrites, a major safety and performance hurdle for rechargeable lithium-metal anodes. bestmag.co.uk

All-Solid-State Batteries: The principles of using fluorination to enhance electrochemical stability and regulate ion transport are being applied to the rational design of novel solid polymer electrolytes. nih.gov

Fluoride-Ion Batteries (FIBs): As a long-term prospect, FIBs have the potential for extremely high energy densities. The development of stable and conductive fluoride-ion electrolytes is a central challenge where expertise from fluorinated organic chemistry will be invaluable. youtube.com

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Methyl 2,2,3,3-tetrafluoropropyl carbonate, and how can its purity be verified?

- Methodological Answer : Synthesis typically involves fluorination of propylene derivatives followed by esterification with methyl carbonate. Purity verification employs gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F). Fluorinated intermediates should be monitored for residual halides via ion chromatography .

Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

- Methodological Answer : ¹⁹F NMR is critical for identifying fluorination patterns, while FT-IR confirms carbonyl (C=O) and ether (C-O) functional groups. X-ray photoelectron spectroscopy (XPS) further quantifies fluorine content and oxidation states. Cross-validation with computational simulations (e.g., DFT) ensures structural accuracy .

Q. How does the fluorination pattern of this compound affect its thermal stability in electrolyte formulations?

- Methodological Answer : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) reveal decomposition thresholds. Comparative studies with non-fluorinated analogs show fluorination enhances stability up to 200°C, attributed to strong C-F bonds. Electrochemical impedance spectroscopy (EIS) under thermal stress evaluates ionic conductivity retention .

Advanced Research Questions

Q. What strategies optimize the integration of this compound into localized high-concentration electrolytes (LHCEs) for lithium-metal batteries?

- Methodological Answer : Blend with diluents like 1,1,2,2-tetrafluoroethyl ether (TTE) to balance viscosity and Li⁺ solvation. Optimize ratios (e.g., 1:3 diluent:solvent) via ionic conductivity measurements and Li⁺ transference number calculations. Test in Cu||NCM111 cells to assess Coulombic efficiency (CE) and Li dendrite suppression .

Q. How do interactions between this compound and lithium salts influence solid electrolyte interphase (SEI) composition in Ni-rich cathode systems?

- Methodological Answer : Pair with LiFSI or LiPF6 and analyze SEI via XPS and TEM. Fluorinated carbonates promote LiF-rich interfaces, improving stability. Compare cycling performance in NCM811||Li cells at 4.5 V, noting CE improvements (>97%) and reduced impedance growth. Synchrotron-based EPR can detect radical intermediates during SEI formation .

Q. What experimental approaches reconcile discrepancies in cycling performance data when using this compound in different solvent blends?

- Methodological Answer : Conduct combinatorial screening of solvent ratios (e.g., FEC/TTE/EMC/MA) using high-throughput cycling tests. Apply machine learning to correlate solvent polarity, Li⁺ diffusivity, and capacity retention. Post-mortem SEM-EDS identifies cathode cracking or electrolyte decomposition as failure modes. Statistical error analysis (e.g., ANOVA) validates reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.